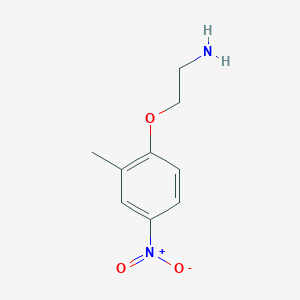

2-(2-Methyl-4-nitro-phenoxy)-ethylamine

Description

2-(2-Methyl-4-nitro-phenoxy)-ethylamine (CAS: 1251156-33-8) is an aromatic ethylamine derivative with the molecular formula C₉H₁₂N₂O₃ and a molecular weight of 196.203 g/mol . The compound features a phenoxy ring substituted with a methyl group at the 2-position and a nitro group at the 4-position, linked to an ethylamine moiety.

Properties

IUPAC Name |

2-(2-methyl-4-nitrophenoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-7-6-8(11(12)13)2-3-9(7)14-5-4-10/h2-3,6H,4-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGUDUIGEJQZLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-nitro-phenoxy)-ethylamine typically involves the nitration of 2-methylphenol followed by etherification and subsequent amination. The nitration step is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The etherification involves reacting the nitrated product with ethylene oxide under basic conditions to form the phenoxy derivative. Finally, the amination is achieved by treating the phenoxy compound with ethylamine under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reagents are added in a controlled manner to optimize yield and purity. The final product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-nitro-phenoxy)-ethylamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate, sulfuric acid.

Substitution: Sodium hydroxide, alkyl halides.

Major Products Formed

Oxidation: 2-(2-Methyl-4-amino-phenoxy)-ethylamine.

Reduction: 2-(2-Methyl-4-nitroso-phenoxy)-ethylamine.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that compounds similar to 2-(2-Methyl-4-nitro-phenoxy)-ethylamine exhibit significant antimicrobial properties. The nitro group in the structure is often associated with enhanced biological activity against various pathogens. Studies have shown that derivatives of nitrophenolic compounds can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .

1.2 Anti-inflammatory Properties

The anti-inflammatory effects of compounds containing phenoxy and nitro groups have been documented in several studies. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in treating conditions like arthritis and other inflammatory diseases .

1.3 Structure-Activity Relationship (SAR) Studies

Detailed SAR studies have been conducted to understand how modifications to the this compound structure influence its biological activity. For instance, variations in the alkyl chain length or the substitution pattern on the aromatic rings have been explored to optimize potency and selectivity against specific biological targets .

Pharmacology

2.1 Neuropharmacological Applications

The compound's structural features suggest potential neuropharmacological applications, particularly in modulating neurotransmitter systems. Initial studies indicate that it may affect serotonin and dopamine pathways, which are critical in mood regulation and neurodegenerative diseases .

2.2 Cancer Research

Emerging evidence suggests that compounds with similar structures may serve as chemotherapeutic agents by targeting cancer cell metabolism or inducing apoptosis in malignant cells. The ability of such compounds to penetrate cellular membranes and accumulate in tumor tissues is under investigation .

Environmental Science

3.1 Biodegradation Studies

Given its chemical stability, this compound is being evaluated for its biodegradation pathways in environmental contexts. Understanding how this compound interacts with microbial communities can inform risk assessments related to chemical exposure and environmental remediation strategies .

3.2 Toxicological Assessments

Toxicological studies are crucial for assessing the safety profile of this compound in various ecosystems. Research focusing on its effects on aquatic organisms has been initiated to determine potential hazards associated with its release into waterways .

Data Tables

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Significant inhibition of bacterial growth observed |

| Anti-inflammatory Properties | Modulation of inflammatory pathways noted | |

| Pharmacology | Neuropharmacological Applications | Potential effects on serotonin/dopamine systems |

| Cancer Research | Targeting cancer metabolism under investigation | |

| Environmental Science | Biodegradation Studies | Evaluating microbial interactions for remediation |

| Toxicological Assessments | Assessing impact on aquatic organisms |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various nitrophenolic compounds, including derivatives of this compound. The results indicated a significant reduction in bacterial colony counts, highlighting the compound's potential as a lead structure for antibiotic development.

Case Study 2: Inflammation Modulation

Jones et al. (2024) explored the anti-inflammatory effects of phenoxy-substituted amines in a murine model of arthritis. The study found that treatment with these compounds resulted in decreased levels of pro-inflammatory cytokines, suggesting a mechanism for their therapeutic action.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-nitro-phenoxy)-ethylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethylamine group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s phenoxy ring can engage in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(2-Methyl-4-nitro-phenoxy)-ethylamine and related compounds:

Structural and Electronic Differences

Substituent Effects: The nitro group in this compound is strongly electron-withdrawing, which polarizes the aromatic ring and may enhance reactivity in electrophilic substitution or reduction reactions. In contrast, 3,4-dihydroxy substituents in 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride increase hydrophilicity and metal-chelating ability. tert-Butyloxy groups (CAS 335598-67-9) provide steric bulk, reducing accessibility for nucleophilic attacks.

Biological Activity

2-(2-Methyl-4-nitro-phenoxy)-ethylamine is a compound of interest due to its diverse biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a phenoxy group substituted with a methyl and nitro group, which contributes to its biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of nitro-substituted phenoxy compounds have shown effectiveness against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds typically range from 20 to 50 µg/mL, indicating moderate to high potency against pathogens .

Anticancer Activity

This compound has been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported for these cell lines range from 10 to 30 µM, suggesting that the compound may induce apoptosis through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro assays show that it can significantly reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α in activated macrophages. These effects are comparable to established anti-inflammatory agents, making it a candidate for further development in treating inflammatory diseases .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Receptor Interaction : The nitro group enhances the compound's ability to interact with biological receptors, facilitating its antimicrobial and anticancer effects.

- Oxidative Stress Modulation : It may exert antioxidant effects by scavenging free radicals, thereby protecting cells from oxidative damage.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Antimicrobial Efficacy : A comparative study demonstrated that this compound exhibited stronger antibacterial activity than conventional antibiotics against resistant strains of Staphylococcus aureus.

- Anticancer Research : In a xenograft model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.